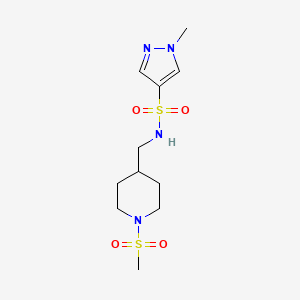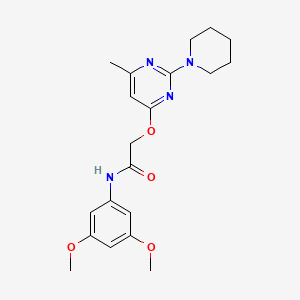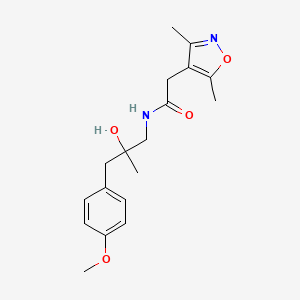![molecular formula C18H31N3O3 B2476740 N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1209404-05-6](/img/structure/B2476740.png)
N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a spirocyclic imide derivative that has shown promising results in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements
- Study Insight : Cyclohexane-5-spirohydantoin derivatives, including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, show unique supramolecular arrangements influenced by substituents on the cyclohexane ring. This study discusses the relationship between molecular and crystal structures, highlighting solvent-free crystals and types of structures formed by hydantoin rings (Graus et al., 2010).
Synthesis and Theoretical Studies
- Study Insight : Intermolecular Ugi reactions with gabapentin, glyoxal, and cyclohexyl isocyanide or aromatic aldehyde and tertbutyl isocyanide in ethanol produce novel N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives. Theoretical studies indicate that electron-donating groups enhance the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).
Development of Reagents
- Study Insight : Tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD) serves as a new reagent for preparing N-Boc-amino acids. It reacts with amino acids and their esters at room temperature in the presence of a base, providing a more stable alternative to di-tert-butyl dicarbonate (Rao et al., 2017).
Antagonistic Properties
- Study Insight : Compound SCH 900822, with a structure including 8-tert-butyl-2-4-dioxo-1,4-diazaspiro[4.5]dec-3-yl, functions as a potent human glucagon receptor antagonist with high selectivity. It shows promising results in lowering nonfasting glucose levels in mice and blunting exogenous glucagon-stimulated glucose excursions (Demong et al., 2014).
Conformational Analysis
- Study Insight : Spirolactams, including 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decane, are synthesized as pseudopeptides. Their conformational analysis, including NMR experiments and molecular modeling, suggests potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Antiviral Activity
- Study Insight : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives display antiviral activity, with specific derivatives showing strong activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the versatility of the spirothiazolidinone scaffold for antiviral molecule development (Apaydın et al., 2020).
Stereochemical Analysis
- Study Insight : Relative configurations of 1,4-diazaspiro[4.5]decanes were analyzed using 1H, 13C, 15N, and 17O NMR. The study provides insight into the stereochemistry of compounds with tert-butyl groups and their chair conformations, which are relevant for understanding the structure of N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (Guerrero-Alvarez et al., 2004).
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3/c1-16(2,3)12-7-9-18(10-8-12)14(23)21(15(24)20-18)11-13(22)19-17(4,5)6/h12H,7-11H2,1-6H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQCQFIBHSRQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2476657.png)

![(1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2476662.png)
![5-(3,4-Difluorophenyl)-7-methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2476663.png)

![3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2476666.png)
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2476667.png)
![N1-(4-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2476671.png)

![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2476673.png)



![8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2476679.png)